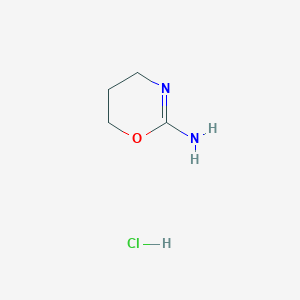

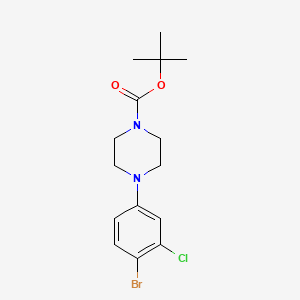

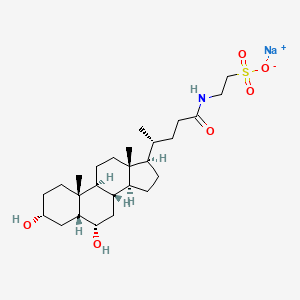

O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

Vue d'ensemble

Description

Applications De Recherche Scientifique

Oxime Derivatives and Their Applications

Oximes are a class of organic compounds characterized by the functional group R1R2C=NOH, where R1 and R2 can be a variety of groups, including alkyl or aryl. They are known for their wide applications in laboratories, industries, and pharmaceuticals, serving as building blocks in organic synthesis and as antidotes in medical applications. The study of oxime derivatives, such as Beta-p-Dimethylaminodeoxybenzionoxime, involves detailed intermolecular interactions through techniques like Hirshfeld surface analysis, 2D-fingerprint plot analysis, PIXELC, and DFT calculations. These studies are crucial for understanding the structural and interaction properties of oximes, which can be applied in the synthesis and development of new compounds with desired characteristics (Purushothaman & Thiruvenkatam, 2017).

Catalytic Applications

Catalysis is a significant area of research for dimethylaminobenzaldehyde derivatives, where these compounds act as co-catalysts or intermediates in various chemical reactions. For instance, the promoting effect of 4-dimethylaminopyridine on the selective oxidation of benzyl alcohol over MoVTeNb mixed oxides demonstrates the role of dimethylaminopyridine (DMAP) as a co-catalyst. This reaction highlights the impact of DMAP on reaction rates and product ratios, offering valuable insights for catalytic process optimization (Koltunov, Ishchenko, & Sobolev, 2018).

Antioxidant Properties

Certain dimethylamino derivatives exhibit remarkable antioxidant properties, a research area that explores the potential of these compounds in mitigating oxidative stress. A study on a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed some of the most effective phenolic chain-breaking antioxidants known. These findings are significant for developing new antioxidants with improved efficiency and stability, with potential applications in pharmaceuticals, food preservation, and materials science (Wijtmans et al., 2004).

Synthetic Chemistry

The synthesis and reactivity of dimethylaminobenzaldehyde derivatives in organic chemistry provide a foundation for developing new materials and pharmaceuticals. For example, the synthesis of o-(dimethylamino)aryl ketones and acridones through the reaction of 1,1-dialkylhydrazones and arynes represents an efficient route to produce compounds with biological and pharmaceutical importance. This method demonstrates the versatility of dimethylaminobenzaldehyde derivatives in synthetic chemistry, enabling the production of complex molecules under mild conditions (Dubrovskiy & Larock, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-24(2)16-10-14(18(19,20)21)9-15(23-16)13-7-5-12(6-8-13)11-22-27-17(26)25(3)4/h5-11H,1-4H3/b22-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNUEPGSICCFR-SSDVNMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NOC(=O)N(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/OC(=O)N(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

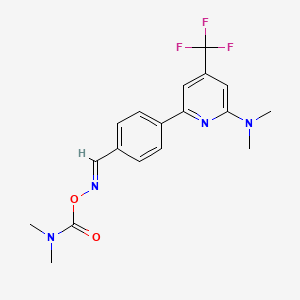

![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)

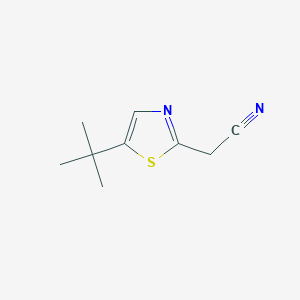

![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)

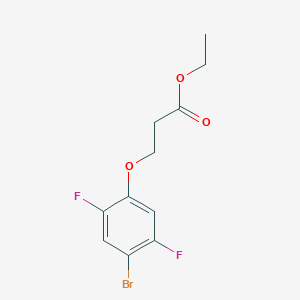

![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)